Cas no 1361527-65-2 (6-(Perchlorophenyl)picolinonitrile)

6-(Perchlorophenyl)picolinonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(Perchlorophenyl)picolinonitrile
-
- インチ: 1S/C12H3Cl5N2/c13-8-7(6-3-1-2-5(4-18)19-6)9(14)11(16)12(17)10(8)15/h1-3H
- InChIKey: NEIQZIRCYDYSND-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=C(C=1C1C=CC=C(C#N)N=1)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 354
- トポロジー分子極性表面積: 36.7
- XLogP3: 5.7
6-(Perchlorophenyl)picolinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013028785-1g |
6-(Perchlorophenyl)picolinonitrile |
1361527-65-2 | 97% | 1g |
1,534.70 USD | 2021-06-22 | |
Alichem | A013028785-500mg |
6-(Perchlorophenyl)picolinonitrile |
1361527-65-2 | 97% | 500mg |
847.60 USD | 2021-06-22 | |
Alichem | A013028785-250mg |
6-(Perchlorophenyl)picolinonitrile |
1361527-65-2 | 97% | 250mg |
475.20 USD | 2021-06-22 |
6-(Perchlorophenyl)picolinonitrile 関連文献
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
10. 3D high throughput screening and profiling of embryoid bodies in thermoformed microwell plates†‡M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
6-(Perchlorophenyl)picolinonitrileに関する追加情報
Introduction to 6-(Perchlorophenyl)picolinonitrile (CAS No. 1361527-65-2)
6-(Perchlorophenyl)picolinonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1361527-65-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a unique structural arrangement of a perchlorophenyl group and a picolinonitrile moiety, exhibits intriguing chemical properties that make it a valuable candidate for various applications, particularly in medicinal chemistry and material science.
The molecular structure of 6-(Perchlorophenyl)picolinonitrile consists of a benzene ring substituted with a perchloro group at one position and a nitrile group attached to a pyridine ring. This configuration imparts distinct electronic and steric characteristics to the molecule, which are critical for its reactivity and potential biological activity. The presence of the perchlorophenyl group enhances lipophilicity, while the picolinonitrile moiety introduces a polar site for interaction with biological targets. Such structural features have positioned this compound as a promising scaffold for drug discovery efforts.
In recent years, there has been growing interest in exploring the pharmacological potential of 6-(Perchlorophenyl)picolinonitrile. Researchers have been investigating its interactions with various biological receptors and enzymes, aiming to identify novel therapeutic applications. Preliminary studies suggest that this compound may exhibit properties relevant to neurological disorders, inflammation, and cancer biology. The nitrile group, in particular, has been recognized as a pharmacophore in multiple drug candidates, contributing to its appeal in medicinal chemistry.
One of the most compelling aspects of 6-(Perchlorophenyl)picolinonitrile is its versatility as a building block for more complex molecules. Chemists have leveraged its structural framework to synthesize derivatives with enhanced or modified properties. For instance, modifications at the perchlorophenyl ring can alter electronic distributions, influencing binding affinity and selectivity. Similarly, variations around the picolinonitrile group can introduce additional functional sites for further chemical manipulation. These attributes make it an invaluable tool in the development of next-generation pharmaceuticals.
The synthesis of 6-(Perchlorophenyl)picolinonitrile represents another area of active investigation. Given its unique structure, synthetic routes must be carefully designed to ensure high yield and purity. Recent advances in catalytic methods have enabled more efficient production processes, reducing costs and environmental impact. These improvements are crucial for scaling up production and making this compound more accessible for industrial applications.
From a material science perspective, 6-(Perchlorophenyl)picolinonitrile has shown promise in the development of advanced materials. Its ability to form stable complexes with other molecules makes it useful in creating novel polymers and coatings with tailored properties. For example, researchers have explored its incorporation into conductive polymers or luminescent materials, where its electronic structure contributes to desired functionalities.
The regulatory landscape surrounding 6-(Perchlorophenyl)picolinonitrile is also worth considering. As interest in this compound grows, regulatory bodies are closely monitoring its production and use to ensure safety and efficacy. Compliance with existing guidelines is essential for researchers and manufacturers alike, particularly when considering potential therapeutic applications.
Future directions for research on 6-(Perchlorophenyl)picolinonitrile are multifaceted. Continued exploration of its pharmacological effects will likely uncover new therapeutic avenues, while advancements in synthetic chemistry may unlock even more innovative applications. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into practical solutions.
In conclusion,6-(Perchlorophenyl)picolinonitrile (CAS No. 1361527-65-2) is a multifaceted compound with significant potential across pharmaceuticals and materials science. Its unique structure, combined with emerging research findings, positions it as a cornerstone of modern chemical innovation. As scientific understanding evolves, so too will the applications and importance of this remarkable molecule.
1361527-65-2 (6-(Perchlorophenyl)picolinonitrile) Related Products
- 899726-84-2(8-(2-ethoxyphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1804698-34-7(6-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)
- 1805559-07-2(3-Bromomethyl-6-iodo-2-(trifluoromethyl)pyridine)
- 2680627-01-2(tert-butyl N-[(4-bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]carbamate)
- 1806036-37-2(2-(Bromomethyl)-5-hydroxy-4-methoxy-3-(trifluoromethoxy)pyridine)
- 912366-00-8(5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine)
- 2227868-55-3((1S)-2-amino-1-(2-ethylphenyl)ethan-1-ol)
- 630084-52-5(2-(4-chlorophenyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine)
- 2408963-81-3(3-Fluorobicyclo[3.1.0]hexan-2-amine hydrochloride)
- 1823343-70-9(6-Quinazolinecarbonitrile, 4-methoxy-)




